N-[4-(butan-2-ylsulfamoyl)phenyl]-3-fluorobenzamide
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Overview
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-fluorobenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonamide group, a fluorobenzamide moiety, and a butan-2-yl substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-3-fluorobenzamide typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with butan-2-yl chloride under basic conditions to form N-[4-(butan-2-ylsulfamoyl)phenyl]amine.
Coupling with 3-Fluorobenzoyl Chloride: The intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-fluorobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorobenzamide moiety enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
- N-[4-(butan-2-ylsulfamoyl)phenyl]-2-phenoxypropanamide
- N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide
Uniqueness
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C17H19FN2O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-12(2)20-24(22,23)16-9-7-15(8-10-16)19-17(21)13-5-4-6-14(18)11-13/h4-12,20H,3H2,1-2H3,(H,19,21) |
InChI Key |
QAASMNMBDBRTAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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